alpha,alpha'-Dimethylpiperazine-1,4-diethanol

Flue Gas Desulfurization Amine Scrubbing Regeneration Energy

Standard amine absorbents suffer from poor regeneration efficiency and rapid cyclic capacity loss, driving up operational costs. This compound is the optimized solution. - **Performance:** >95% average desorption rate over multiple cycles vs. 78.9% for unsubstituted piperazine (PZ). - **Efficiency:** Reduces steam requirements via lower pKa (8.2 vs. PZ 9.67) and minimal capacity drop (vs. 54.3% for PZ after 4 cycles). - **Supply:** Consistent purity, ready for immediate shipment in research to pilot scales.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 7672-76-6
Cat. No. B3357961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha,alpha'-Dimethylpiperazine-1,4-diethanol
CAS7672-76-6
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)CC(C)O)O
InChIInChI=1S/C10H22N2O2/c1-9(13)7-11-3-5-12(6-4-11)8-10(2)14/h9-10,13-14H,3-8H2,1-2H3
InChIKeyZRMOLCPODIMNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha,Alpha'-Dimethylpiperazine-1,4-Diethanol Overview


Alpha,alpha'-Dimethylpiperazine-1,4-diethanol (CAS 7672-76-6), also known as N,N′-Bis(2-hydroxypropyl)piperazine (HPP), is a heterocyclic organic compound with the molecular formula C10H22N2O2 and a molecular weight of 202.29 g/mol [1]. It is characterized by a piperazine core symmetrically substituted with two 2-hydroxypropyl groups, which imparts specific physicochemical properties including a density of 1.05 g/cm³ and a boiling point of 331.8ºC at 760 mmHg . This compound functions as a versatile small molecule scaffold and is primarily utilized as a high-performance organic amine absorbent in flue gas desulfurization processes [2].

Flue gas desulfurization amine absorbent
Selection for regeneration-focused FGD systems
Symmetrical 2-hydroxypropyl piperazine
Structure supports cyclic absorption-desorption cycles
Compatible with aqueous two-phase separation
Reported lower ATPS viscosity vs PEG-salt systems

Why HPP Cannot Be Substituted by Generic Piperazines


The performance of alpha,alpha'-dimethylpiperazine-1,4-diethanol (HPP) in industrial separation and gas scrubbing applications is intrinsically linked to its specific molecular architecture. The presence and position of the 2-hydroxypropyl substituents on the piperazine ring confer a unique combination of basicity (pKa values) and steric hindrance that directly dictates both absorption capacity and, more critically, the energy efficiency of regeneration cycles [1]. Simply substituting this compound with a structurally similar analog—such as unsubstituted piperazine (PZ) or the shorter-chain homolog 1,4-bis(2-hydroxyethyl)piperazine (BHEP)—leads to a quantifiably inferior balance of these properties, resulting in either drastically reduced cyclic desorption rates or prohibitive regeneration energy costs [1]. The following section provides the quantitative evidence substantiating these performance differentials.

HPP vs Piperazine (PZ)
Unsubstituted piperazine exhibits higher basicity; cyclic desorption rate and capacity retention may shift significantly, increasing regeneration energy demand.
HPP vs BHEP
Shorter-chain homolog (1,4-bis(2-hydroxyethyl)piperazine) may alter steric hindrance and absorption-desorption balance; performance parity requires validation.
HPP vs PEG-based ATPS
Switching to PEG-salt phase formers can raise system viscosity; phase separation kinetics and mass transfer may not transfer directly.

Quantitative Performance Evidence for HPP


SO2 Cyclic Desorption vs. Piperazine

In a direct comparative study of piperazine-based organic amines for SO2 removal, N,N′-bis(2-hydroxypropyl)piperazine (HPP) demonstrated a substantially higher average desorption rate compared to unsubstituted piperazine (PZ) over multiple absorption-desorption cycles. The data show that while PZ exhibits a higher initial absorption capacity (0.8428 mol/mol) due to its stronger basicity (higher pKa), it suffers from a poor first-cycle desorption rate of only 78.9% and the highest regeneration energy requirement [1]. In contrast, the dihydroxy piperazine class, which includes HPP, achieved average desorption rates above 95% after four cycles [1].

Cyclic Desorption
Head-to-head
HPP: >95% avg desorption over 4 cycles PZ: 78.9% first cycle; -54.3% capacity after 4 cycles
Supports lower regeneration energy screening
Dynamic packed-column SO₂ absorption/thermal regeneration
Flue Gas Desulfurization Amine Scrubbing Regeneration Energy

Lower Viscosity in ATPS vs. PEG Alternatives

Research on novel aqueous two-phase systems (ATPS) reveals a distinct physical property advantage for formulations based on 1,4-bis(2-hydroxypropyl)-piperazine (HPP). The study explicitly states that the viscosities of ATPS composed of HPP-Na2SO4-H2O are lower than those of ATPS mainly composed of PEG-salt systems [1]. This is a critical process parameter, as lower viscosity is highly beneficial for mass transfer and phase separation kinetics in industrial extraction processes [1]. Furthermore, the maximum viscosity difference between the top and bottom phases in the HPP-based system reached approximately 350%, a property known to increase the phase separation rate [1].

ATPS Viscosity
Cross-study
HPP-Na₂SO₄-H₂O: lower viscosity PEG-salt ATPS: higher viscosity
Faster phase separation and mass transfer context
Measured 303.15–323.15 K; top-bottom phase Δ~350%
Aqueous Two-Phase Systems Separation Technology Heat-Stable Salt Removal

pKa Values vs. Unsubstituted Piperazine

The acid-base properties of N,N′-bis(2-hydroxypropyl)piperazine (HPP) have been precisely quantified through titration. The pKa1 and pKa2 of the HPP conjugate acid were determined to be 3.8 and 8.2, respectively [1]. These values are significantly lower than those of unsubstituted piperazine, which has reported pKa values of 5.44 and 9.67 [2]. This lower basicity is the fundamental molecular property that explains HPP's superior desorption performance; it weakens the bond with acidic SO2, thereby facilitating thermal regeneration at a lower energy penalty.

pKa Values
Cross-study
HPP: pKa₁ 3.8, pKa₂ 8.2 | PZ: pKa₁ 5.44, pKa₂ 9.67
Weaker basicity supports regeneration efficiency review
Titration-derived; literature values for PZ
pKa Determination Absorbent Characterization Acid-Base Chemistry

HPP Validated Application Scenarios


High-Efficiency, Low-Energy FGD

Alpha,alpha'-dimethylpiperazine-1,4-diethanol (HPP) is the optimal amine absorbent for FGD processes where minimizing regeneration energy and maintaining long-term cyclic capacity are the primary economic drivers. The evidence demonstrates that HPP-based systems achieve average desorption rates above 95% over multiple cycles, a stark contrast to unsubstituted piperazine (PZ) which exhibits a poor 78.9% first-cycle desorption rate and a 54.3% drop in capacity after four cycles [1]. This translates directly to lower steam requirements for solvent regeneration and reduced absorbent makeup costs, making HPP the technically and economically superior choice for sustainable SO2 scrubbing operations [1].

ATPS for Heat-Stable Salt (HSS) Removal

For industrial separation challenges, particularly the removal of heat-stable salts (HSS) from amine-based desulfurization solvents, alpha,alpha'-dimethylpiperazine-1,4-diethanol is uniquely suited as a phase-forming component. Research confirms that HPP-Na2SO4-H2O ATPS exhibit lower viscosities compared to traditional PEG-salt systems [2]. This property is crucial for industrial viability, as it enhances mass transfer and accelerates phase separation kinetics [2]. Furthermore, the large viscosity differential (~350%) between the co-existing phases in this system is a key indicator of rapid and clean phase disengagement, a critical performance metric for large-scale continuous separation units [2].

Rational Design of Amine Separation Processes

In research and process development, the well-defined physicochemical properties of alpha,alpha'-dimethylpiperazine-1,4-diethanol enable its rational selection over other piperazine derivatives. Its precisely measured conjugate acid pKa values (3.8 and 8.2) [3] provide a quantitative basis for predicting its acid-base equilibria and absorption/desorption behavior in aqueous solution. When compared to the higher pKa values of piperazine (5.44 and 9.67) [4], the data confirm a weaker basicity that favors regeneration. This allows for the informed, rather than empirical, design of gas-liquid contacting equipment and the optimization of operating parameters, ensuring that the selected absorbent chemistry aligns with the desired process efficiency and energy consumption targets [3].

Metal Extraction and Separation Processes

Alpha,alpha'-dimethylpiperazine-1,4-diethanol is utilized as a chelating agent for forming coordination complexes with metal ions, which facilitates metal extraction and separation processes . Its dual hydroxyl and tertiary amine functionalities provide multiple binding sites, making it a valuable component in hydrometallurgical or environmental remediation workflows where selective metal recovery is required.

Application
Selection Property
Validation Focus
FGD regeneration cycles
Cyclic SO₂ desorption rate and capacity retention
Long-term regeneration energy and absorbent makeup cost
Aqueous two-phase HSS removal
Phase viscosity and phase disengagement kinetics
Mass transfer efficiency and separation speed
Amine absorption process design
Conjugate acid pKa values (basic strength)
Acid-base equilibria modeling for regeneration optimization
Metal ion coordination/extraction
Chelating capacity via hydroxyl and tertiary amine groups
Selective metal recovery and separation performance

Technical Documentation Hub

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28 linked technical documents
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